(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group, a fluoro-substituted imidazo[1,2-a]pyridine ring, and a propenone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 8-fluoroimidazo[1,2-a]pyridine with a suitable propenone precursor under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases and its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Dimethylamino)-1-(8-chloroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
- (E)-3-(Dimethylamino)-1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
- (E)-3-(Dimethylamino)-1-(8-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
Uniqueness
The uniqueness of (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one lies in its fluoro-substitution, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its chloro, bromo, or methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12FN3O |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12FN3O/c1-15(2)7-5-11(17)10-8-14-12-9(13)4-3-6-16(10)12/h3-8H,1-2H3 |
InChI Key |
TWTZCPFRXKBQPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.